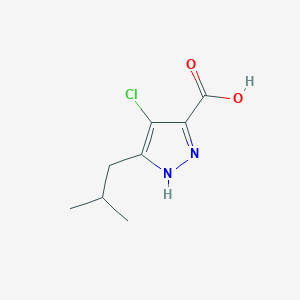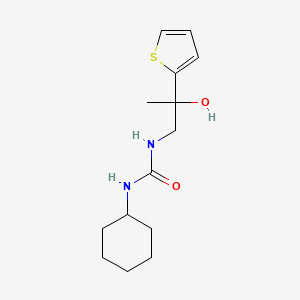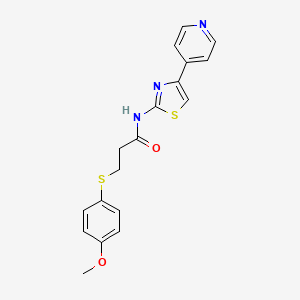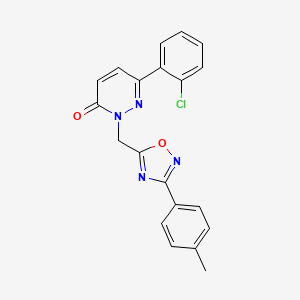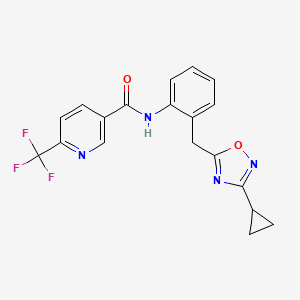![molecular formula C23H24N4O3 B2734023 6-[(4-ethenylphenyl)methyl]-8,9-dimethoxy-2-propyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one CAS No. 2380177-23-9](/img/structure/B2734023.png)
6-[(4-ethenylphenyl)methyl]-8,9-dimethoxy-2-propyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-[(4-ethenylphenyl)methyl]-8,9-dimethoxy-2-propyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one is a useful research compound. Its molecular formula is C23H24N4O3 and its molecular weight is 404.47. The purity is usually 95%.
BenchChem offers high-quality 6-[(4-ethenylphenyl)methyl]-8,9-dimethoxy-2-propyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-[(4-ethenylphenyl)methyl]-8,9-dimethoxy-2-propyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antihistaminic Agents
A notable area of research involves the synthesis and pharmacological evaluation of novel triazoloquinazolinone derivatives as potential H1-antihistaminic agents. These studies demonstrate the compounds' effectiveness in protecting animals from histamine-induced bronchospasm, with certain derivatives showing comparable or superior activity to standard antihistamines such as chlorpheniramine maleate, but with significantly reduced sedation effects. This suggests a promising avenue for the development of new antihistamines with fewer side effects (Alagarsamy et al., 2009).
Antimicrobial Activities
Another research focus is on the antimicrobial properties of triazoloquinazolinone derivatives. Some compounds in this category have been synthesized and evaluated for their effectiveness against various microorganisms. These studies have identified compounds with significant antimicrobial activity, potentially contributing to the development of new antimicrobial agents (Bektaş et al., 2007).
Anticancer and Antiproliferative Activities
Research has also explored the anticancer and antiproliferative activities of [1,2,4]triazoloquinazolinone-based compounds. Certain derivatives have been evaluated against a variety of cancer cell lines, showing potent activity and selective influence on specific cancer types, such as ovarian and lung cancer. This highlights their potential as scaffolds for developing new anticancer drugs with targeted efficacy and reduced toxicity compared to existing treatments (Pokhodylo et al., 2020).
Anticonvulsant and Neuroprotective Effects
The anticonvulsant activity of triazoloquinazolinone derivatives has been investigated, revealing compounds with significant efficacy in protecting against seizures induced by maximal electroshock in animal models. These findings suggest the potential of these compounds to serve as new anticonvulsant agents, offering alternatives to current therapies with better safety profiles and efficacy (Zhang et al., 2015).
properties
IUPAC Name |
6-[(4-ethenylphenyl)methyl]-8,9-dimethoxy-2-propyl-[1,2,4]triazolo[1,5-c]quinazolin-1-ium-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3/c1-5-7-21-24-22-17-12-19(29-3)20(30-4)13-18(17)26(23(28)27(22)25-21)14-16-10-8-15(6-2)9-11-16/h6,8-13H,2,5,7,14H2,1,3-4H3/p+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGIJQRADKAUIKN-UHFFFAOYSA-O |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN2C(=[NH+]1)C3=CC(=C(C=C3N(C2=O)CC4=CC=C(C=C4)C=C)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N4O3+ |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[(4-ethenylphenyl)methyl]-8,9-dimethoxy-2-propyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-acetylphenyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2733941.png)
![(Z)-3-[4-[(2-chlorophenyl)methoxy]-3-ethoxyphenyl]-2-cyanoprop-2-enamide](/img/structure/B2733942.png)
![5-[(4-Fluorophenyl)amino]-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B2733944.png)
![6-(2-Fluorophenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2733945.png)
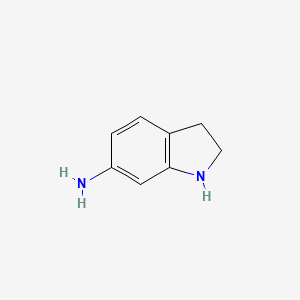
![3,5-dimethyl-N-[3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]benzamide](/img/structure/B2733948.png)
![3-chlorophenyl 4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl sulfone](/img/structure/B2733949.png)
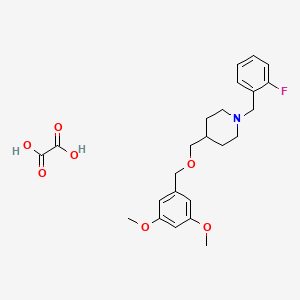
![3-Fluorosulfonyloxy-5-[[(2S,5R)-5-methyloxan-2-yl]methylcarbamoyl]pyridine](/img/structure/B2733953.png)
